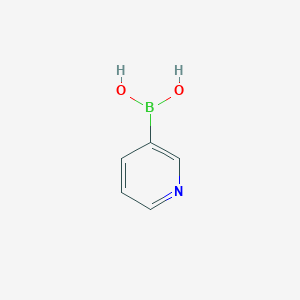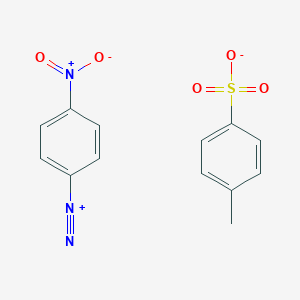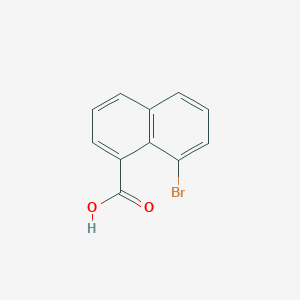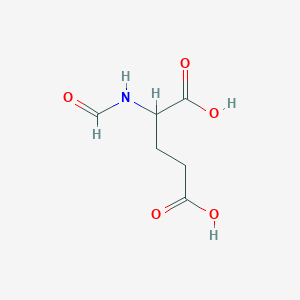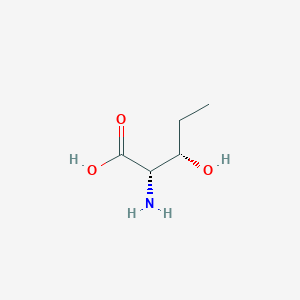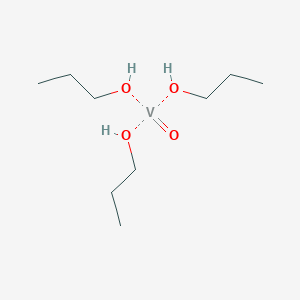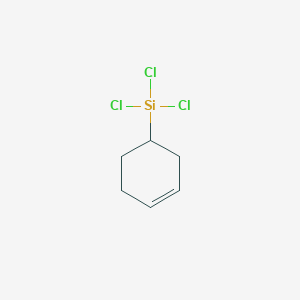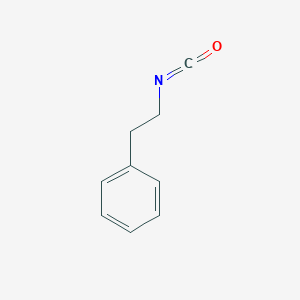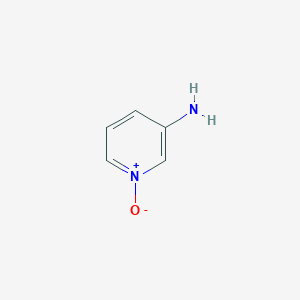![molecular formula C12H15N B167536 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine CAS No. 1747-75-7](/img/structure/B167536.png)
2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine
Overview
Description
2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine, also known as THB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. THB is a bicyclic amine that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
1. Security Ink Development
(E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine 2, a molecule related to 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine, has been utilized in creating a security ink. This ink is notable for its multi-stimuli response to mechanical force and pH changes, displaying morphological-dependent fluorochromism. The unique properties of this compound, including a profound intramolecular charge transfer (ICT) effect and solid-state emission, are key to its potential application in security inks (Xiao-lin Lu & M. Xia, 2016).
2. Polymeric Compound Synthesis for Medical Applications
The chemical compound 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine and its derivatives have been used in modifying radiation-induced polyvinyl alcohol/acrylic acid hydrogels. These modifications, achieved through condensation reactions, result in polymers with increased thermal stability and promising antibacterial and antifungal properties. This suggests potential medical applications for these amine-treated polymers (H. M. Aly & H. L. A. El-Mohdy, 2015).
3. Catalysis in Organic Synthesis
Compounds similar to 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine have been used in palladium-catalyzed amination reactions. These reactions are important for synthesizing a wide array of aryl halides and triflates. The effectiveness of these compounds as ligands in catalysis is attributed to their steric and electronic properties, which facilitate key steps in the reaction process (J. Wolfe et al., 2000).
4. Molecular Structure and Electronic Property Analysis
Aminothiazole derivatives of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine have been synthesized and studied for their molecular and electronic structures. These studies involve X-ray crystallography, spectroscopic, and computational methods, providing insights into the properties and potential applications of these compounds in various fields (M. Adeel et al., 2017).
5. Organotellurium Compound Synthesis
Research on [1,1'-biphenyl]-4-amine derivatives includes the preparation of novel organotellurium compounds. These compounds have been characterized and analyzed using various techniques, including density functional theory (DFT), to understand their molecular structure and stability. This work contributes to the field of organometallic chemistry and its applications (Gofran Safi Mokhtar & N. Al-Saadawy, 2022).
properties
IUPAC Name |
4-(cyclohexen-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHYRZWVACIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506270 | |
| Record name | 2',3',4',5'-Tetrahydro[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine | |
CAS RN |
1747-75-7 | |
| Record name | 2',3',4',5'-Tetrahydro[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

